An In-depth Technical Guide to Acetaminophen-¹³C₂,¹⁵N in Research
An In-depth Technical Guide to Acetaminophen-¹³C₂,¹⁵N in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Acetaminophen-¹³C₂,¹⁵N, a stable isotope-labeled analog of the widely used analgesic and antipyretic drug, acetaminophen (B1664979). Its primary application in research is as an internal standard for the highly accurate and precise quantification of acetaminophen in biological matrices using mass spectrometry-based methods. This document details its properties, primary uses, and includes experimental protocols and relevant metabolic pathways.
Core Concepts: The Role of Stable Isotope Labeling
Stable isotope-labeled compounds, such as Acetaminophen-¹³C₂,¹⁵N, are non-radioactive molecules where one or more atoms have been replaced with a heavier isotope. In this case, two carbon atoms and one nitrogen atom in the acetaminophen molecule are replaced with ¹³C and ¹⁵N, respectively. This subtle change in mass does not significantly alter the chemical or physical properties of the molecule.[1] However, it allows the labeled compound to be distinguished from its unlabeled counterpart by a mass spectrometer.
The primary utility of Acetaminophen-¹³C₂,¹⁵N lies in its role as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] By adding a known amount of the labeled standard to a sample, it co-elutes with the unlabeled analyte and experiences similar variations during sample preparation, injection, and ionization. This allows for the correction of potential errors, leading to more accurate and reliable quantification of the target analyte (acetaminophen).[2]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | ¹³C₂C₆H₉¹⁵NO₂ | [3] |
| Molecular Weight | 154.14 g/mol | [3] |
| Monoisotopic Mass | 154.06707309 Da | [3] |
| CAS Number | 360769-21-7 | [3] |
| Synonyms | [¹³C₂,¹⁵N]-Acetaminophen, Paracetamol-¹³C₂,¹⁵N, N-(4-hydroxyphenyl)acetamide-¹³C₂,¹⁵N | [3] |
Primary Use in Research: A Tracer for Metabolic Studies
Beyond its use as an internal standard, Acetaminophen-¹³C₂,¹⁵N serves as a valuable tracer in metabolic and pharmacokinetic studies.[4] By administering the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) in biological systems without the need for radioactive isotopes.
A human mass balance study utilizing ¹⁵N¹³C₂-acetaminophen demonstrated its utility in tracking the fate of the drug. In this study, three healthy male volunteers were administered a single 650 mg dose of ¹⁵N¹³C₂-acetaminophen. Urine and feces were collected for 72 hours to determine the extent of excretion.[4]
| Parameter | Subject 1 | Subject 2 | Subject 3 |
| Dose Administered | 650 mg | 650 mg | 650 mg |
| % ¹³C Recovery in Urine (72h) | 97.4 | 78.9 | 95.4 |
| % ¹⁵N Recovery in Urine (72h) | 90.3 | 77.0 | 90.6 |
| % ¹³C₂ Recovery in Feces (one subject) | 0.9 | - | - |
| % ¹⁵N Recovery in Feces (one subject) | 1.1 | - | - |
| Data from a human mass balance study using continuous flow-isotope ratio mass spectrometry (CF-IRMS).[4] |
Experimental Protocols
Quantification of Acetaminophen in Human Plasma by LC-MS/MS
This protocol describes a common method for the quantitative analysis of acetaminophen in human plasma using Acetaminophen-¹³C₂,¹⁵N as an internal standard.
1. Materials and Reagents:
-
Acetaminophen reference standard
-
Acetaminophen-¹³C₂,¹⁵N (internal standard)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Drug-free human plasma
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve acetaminophen and Acetaminophen-¹³C₂,¹⁵N in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of acetaminophen by serial dilution of the stock solution with a 50:50 methanol/water mixture.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Acetaminophen-¹³C₂,¹⁵N stock solution with a 50:50 methanol/water mixture.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min. |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Acetaminophen: m/z 152.1 → 110.1 Acetaminophen-¹³C₂,¹⁵N: m/z 155.1 → 111.1 |
| Collision Energy | Optimized for specific instrument (typically 15-25 eV) |
| These conditions are a general guideline and may require optimization for specific instrumentation and applications.[3][5][6] |
Synthesis of Acetaminophen-¹³C₂,¹⁵N
While typically sourced from commercial suppliers specializing in stable isotope-labeled compounds, the synthesis of Acetaminophen-¹³C₂,¹⁵N would conceptually follow the general synthesis of acetaminophen, which involves the acetylation of p-aminophenol.[7] The isotopically labeled starting materials, such as ¹³C₂-acetic anhydride (B1165640) and ¹⁵N-p-aminophenol, would be required.
Visualizing Workflows and Pathways
Experimental Workflow for Acetaminophen Quantification
Caption: Workflow for acetaminophen quantification using an internal standard.
Major Metabolic Pathways of Acetaminophen
Caption: Major metabolic pathways of acetaminophen.[8][9][10]
Conclusion
Acetaminophen-¹³C₂,¹⁵N is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative analyses, while its application as a metabolic tracer provides valuable insights into the disposition of acetaminophen in biological systems. The methodologies and pathways described in this guide offer a foundational understanding for professionals in drug development and related scientific fields.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Performance of human mass balance studies with stable isotope-labeled drug and continuous flow-isotope ratio mass spectrometry: a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Acetaminophen – metabolism [sites.duke.edu]
